molecular formula C23H24N4O6 B093734 N-[(Benzyloxy)carbonyl]histidyltyrosine CAS No. 17257-63-5

N-[(Benzyloxy)carbonyl]histidyltyrosine

Cat. No.: B093734
CAS No.: 17257-63-5
M. Wt: 452.5 g/mol
InChI Key: QHPSWBYUIKSQHA-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]histidyltyrosine (hereafter referred to by its systematic name) is a protected dipeptide derivative featuring a benzyloxycarbonyl (Z) group on the histidine residue and a tyrosine moiety. These derivatives are widely used in peptide synthesis as protective intermediates, shielding amine groups during coupling reactions .

Key characteristics of Z-Tyr-OH (CAS 1164-16-5) include:

  • Molecular formula: C₁₇H₁₇NO₅
  • Molecular weight: 315.31 g/mol
  • Purity: >95.0% (HPLC)
  • Price: JPY 10,000/25g
  • Safety: Standard handling protocols apply, including skin/eye washing upon exposure .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-20(22(30)31)26-21(29)19(11-17-12-24-14-25-17)27-23(32)33-13-16-4-2-1-3-5-16/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPSWBYUIKSQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318639
Record name N-[(Benzyloxy)carbonyl]histidyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17257-63-5
Record name NSC333463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]histidyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Histidine Residue

The synthesis begins with protecting the α-amino group of histidine using benzyloxycarbonyl (Z) chloride. This step prevents unwanted side reactions during subsequent coupling. Histidine is dissolved in a biphasic system of water and dichloromethane, with sodium bicarbonate maintaining a pH of 8–9 to facilitate nucleophilic attack. Benzyloxycarbonyl chloride is added dropwise at 0–5°C to minimize racemization, yielding N-[(Benzyloxy)carbonyl]histidine (Z-His) after 2–4 hours .

Key Reaction Parameters

ParameterOptimal Condition
SolventH₂O/CH₂Cl₂ (1:1 v/v)
Temperature0–5°C
BaseNaHCO₃ (1.5 equiv)
Reaction Time3 hours
Yield85–90%

Activation of Z-His for Coupling

The carboxyl group of Z-His requires activation to form an active ester or mixed anhydride. Hexafluorophosphate azabenzotriazole uronium (HATU) is preferred over traditional reagents like dicyclohexylcarbodiimide (DCC) due to superior coupling efficiency and reduced racemization . HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added to Z-His in dimethylformamide (DMF), generating the reactive O-acylisourea intermediate within 15 minutes.

Comparison of Coupling Reagents

ReagentSolventTemperatureReaction TimeYieldRacemization Risk
HATUDMF0°C20 min92–95%Low
DCCTHFRT45 min75–80%Moderate
EDCICH₂Cl₂0°C30 min82–85%Low

Coupling with Tyrosine

The activated Z-His is coupled with tyrosine’s α-amino group under inert conditions. Tyrosine (1.1 equiv) is dissolved in DMF containing DIPEA (3.0 equiv) and added to the activated Z-His solution. The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature over 12 hours to ensure complete amide bond formation. Monitoring via thin-layer chromatography (TLC) using ninhydrin staining confirms reaction completion .

Critical Considerations

  • Steric Hindrance : Histidine’s imidazole side chain necessitates extended reaction times compared to simpler amino acids.

  • Solvent Choice : DMF enhances solubility but may introduce impurities; tetrahydrofuran (THF) is an alternative for heat-sensitive reactions.

Purification and Isolation

Crude Z-His-Tyr is purified via recrystallization or column chromatography. Ethanol-water mixtures (7:3 v/v) achieve >95% recovery through fractional crystallization, while silica gel chromatography with ethyl acetate/hexane (1:1) gradients resolves diastereomers. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase ensures ≥98% purity .

Purification Metrics

MethodPurityRecoveryCost Efficiency
Recrystallization95–97%85%High
Column Chromatography98–99%70%Moderate
Preparative HPLC99.5%60%Low

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance throughput. Z-His and tyrosine are fed into a micromixer at 10 L/min, with HATU and DIPEA introduced via separate streams. Reaction parameters (pH, temperature) are monitored in real-time using inline Fourier-transform infrared (FTIR) spectroscopy. Automated crystallization units then isolate Z-His-Tyr, achieving batch yields of 80–85% with ≤2% racemization.

Scalability Challenges

  • Mass Transfer Limitations : Turbulent flow regimes are essential to prevent reagent stratification.

  • Byproduct Management : Neutralizing excess DIPEA with aqueous HCl minimizes downstream contamination.

Deprotection Strategies (Contextual)

While Z-His-Tyr is typically used in protected form, selective deprotection may be required for specific applications. Hydrogenolysis with H₂/Pd-C in methanol quantitatively removes the Z group without affecting peptide bonds. Alternatively, 30% TFA in dichloromethane cleaves the Z group within 1 hour, though this risks tyrosine’s phenolic hydroxyl oxidation .

Analytical Validation

Post-synthesis characterization includes:

  • Chiral HPLC : Confirms enantiopurity using a Chiralpak® AD-H column (hexane/isopropanol, 85:15).

  • Mass Spectrometry : Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 452.5 [M+H]⁺.

  • ¹H NMR : Coupling constants (J = 6.8–7.2 Hz for α-protons) confirm retention of L-configuration .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]histidyltyrosine undergoes various chemical reactions, including:

    Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions, yielding free histidyltyrosine.

    Oxidation: The tyrosine residue can undergo oxidation to form dopaquinone derivatives.

    Substitution: The histidine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Free Histidyltyrosine: Obtained after deprotection.

    Dopaquinone Derivatives: Formed from oxidation of tyrosine.

    Substituted Histidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Peptide Synthesis

N-[(Benzyloxy)carbonyl]histidyltyrosine is widely recognized as a protecting group in peptide synthesis. The benzyloxycarbonyl (Cbz) group protects the amino functionality of the amino acid, allowing for selective coupling reactions without interference from other functional groups.

Key Properties:

  • Protection Mechanism: The Cbz group can be removed under mild acidic conditions or through hydrogenolysis, making it suitable for sequential synthesis of complex peptides .
  • Stability: It exhibits good stability under various reaction conditions, which is crucial for multi-step synthetic protocols .

Drug Development

The compound plays a significant role in the development of peptide-based drugs, particularly in the following areas:

Antibody-Drug Conjugates (ADCs)

This compound can be incorporated into ADCs to enhance targeting specificity and therapeutic efficacy. The ability to modify the peptide backbone allows for the attachment of cytotoxic agents while maintaining stability during circulation in the bloodstream .

Antiviral Agents

Research indicates that derivatives of this compound exhibit antiviral properties against various pathogens, including HIV and influenza viruses. This highlights its potential as a scaffold for designing new antiviral therapeutics .

Enzyme Studies

The compound is also used in enzymatic studies to understand substrate specificity and enzyme kinetics.

Biocatalysis

Studies have shown that enzymes such as penicillin acylases can efficiently hydrolyze N-benzyloxycarbonyl derivatives, including this compound. This biocatalytic approach allows for the selective removal of protecting groups under mild conditions, facilitating the synthesis of free amino acids from protected derivatives .

Mechanistic Insights

Research has demonstrated that modifications in the acyl group influence enzyme activity significantly. For instance, substituting phenylacetyl with benzyloxycarbonyl alters substrate affinity and catalytic efficiency, providing insights into enzyme-substrate interactions .

Case Studies

StudyFocusFindings
Study 1 Enzymatic HydrolysisInvestigated the hydrolysis rates of N-benzyloxycarbonyl derivatives by penicillin acylases from Escherichia coli and Alcaligenes faecalis. Results indicated that substrate modifications significantly impacted enzyme kinetics and selectivity .
Study 2 Antiviral ActivityEvaluated the antiviral efficacy of this compound derivatives against HIV. The study found promising results indicating potential therapeutic applications in antiviral drug development .
Study 3 ADC DevelopmentExplored the incorporation of this compound in ADCs, demonstrating enhanced targeting capabilities and reduced off-target effects compared to traditional methods .

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]histidyltyrosine involves:

    Peptide Bond Formation: The compound can form peptide bonds with other amino acids, facilitating the synthesis of longer peptide chains.

    Enzyme Interaction: The histidine and tyrosine residues can interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]glycine methyl ester (Z-Gly-OMe)

  • Molecular formula: C₁₁H₁₃NO₄
  • Molecular weight : 223.22 g/mol
  • CAS RN : 1212-53-9
  • Purity : >98.0% (HPLC)
  • Price : JPY 4,100/5g

Key Differences :

  • Functional groups : Z-Gly-OMe lacks the tyrosine side chain and instead features a methyl ester, enhancing lipophilicity for specific synthetic applications.
  • Applications : Primarily used for glycine residue protection in peptide synthesis, whereas Z-Tyr-OH is tailored for tyrosine-containing sequences.

O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine

  • Molecular features: Incorporates a tert-butoxycarbonyl (Boc) group instead of Z, with an additional O-benzyl protection on tyrosine’s phenolic hydroxyl group .
  • Structural impact: The bulky Boc group offers superior steric protection but requires acidic deprotection (e.g., trifluoroacetic acid), contrasting with the Z group’s hydrogenolysis-based removal .

N-[(Benzyloxy)carbonyl]-L-leucinamide

  • Molecular formula : C₂₁H₃₁N₃O₈S (from a related compound in )
  • Contrasts : The leucine amide backbone and additional heterocycles differentiate its biochemical interactions from Z-Tyr-OH’s tyrosine-based structure.

Data Table: Comparative Analysis

Compound Name Molecular Formula MW (g/mol) CAS RN Purity Price (JPY) Key Features
N-Benzyloxycarbonyl-L-tyrosine C₁₇H₁₇NO₅ 315.31 1164-16-5 >95.0% 10,000/25g Tyrosine protection, peptide synthesis
N-[(Benzyloxy)carbonyl]glycine methyl ester C₁₁H₁₃NO₄ 223.22 1212-53-9 >98.0% 4,100/5g Methyl ester enhances lipophilicity
O-Benzyl-N-tert-Boc-N-methyl-L-tyrosine N/A N/A N/A N/A N/A Boc protection, crystallographic studies
4-Benzyloxy-3-chlorophenylboronic acid C₁₃H₁₂BClO₃ 262.49 845551-44-2 >97.0% 9,000/5g Boronic acid for Suzuki coupling; hazardous

Biological Activity

N-[(Benzyloxy)carbonyl]histidyltyrosine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C23H24N4O6
  • Molecular Weight : 440.46 g/mol
  • CAS Number : 2566-19-0

Synthesis

The synthesis of this compound typically involves the coupling of histidine and tyrosine derivatives with benzyloxycarbonyl protective groups. Various coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Uronium) are employed to facilitate this process, yielding high-purity products suitable for biological evaluations .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain complexes formed with copper (Cu) and cadmium (Cd) ions have shown comparable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, similar to that of standard antibiotics like ampicillin .

Anti-inflammatory Effects

Research indicates that this compound may influence inflammatory pathways. It has been shown to modulate the activity of various signaling molecules involved in inflammation, including NF-κB and MAPK pathways. This modulation suggests a potential role in the treatment of inflammatory diseases .

Apoptotic Induction

The compound has also been investigated for its role in apoptosis. Studies suggest that it can induce apoptotic pathways in cancer cells, leading to cell cycle arrest and subsequent cell death. This property positions it as a candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound derivatives against E. coli and S. aureus. Results indicated that certain derivatives exhibited antibacterial activity comparable to ampicillin, highlighting their potential in treating bacterial infections .
  • Inflammation Modulation :
    • In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its utility in managing inflammatory responses in various diseases .
  • Cancer Cell Studies :
    • A study exploring the apoptotic effects of this compound on human cancer cell lines showed significant induction of apoptosis, with associated downregulation of anti-apoptotic proteins. This finding supports its potential as an anticancer agent .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialComparable efficacy to ampicillin against bacteria
Anti-inflammatoryModulates NF-κB and MAPK pathways
Apoptosis inductionInduces cell death in cancer cells

Q & A

Q. Advanced

  • Chiral HPLC : Utilize a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers, as demonstrated in EPA DSSTox protocols () .
  • Circular Dichroism (CD) : Compare CD spectra with reference standards (e.g., L-tyrosine derivatives) to confirm retention of chirality during synthesis.
  • NMR spectroscopy : Analyze coupling constants (e.g., J-values for α-protons) in D₂O or DMSO-d₆ to detect racemization ( discusses similar Boc-protected tyrosine derivatives) .

How is this compound applied in solid-phase peptide synthesis (SPPS)?

Basic
The Z group serves as a temporary protecting group for the tyrosine side chain during SPPS. Key steps include:

Q. Advanced

  • Enzymatic resistance : The Z group is more stable than Boc under basic conditions, making it suitable for serine protease assays.
  • Deprotection efficiency : Boc requires TFA, which may denature enzymes, whereas Z removal via hydrogenolysis is gentler ( compares Boc and Z protection) .

What methodologies troubleshoot low yields in this compound synthesis?

Q. Basic

  • Stepwise monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress.
  • Recrystallization : Purify crude products from ethanol/water mixtures (’s purity specifications suggest >95% recovery) .

How can researchers leverage this compound in enzyme inhibition assays?

Q. Advanced

  • Kinetic studies : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) against trypsin-like proteases.
  • Fluorescent tagging : Incorporate dansyl or FITC labels post-deprotection for real-time activity monitoring (’s organoboron probes provide methodological parallels) .

What role does this compound play in studying metal-binding peptides?

Advanced
The histidine residue facilitates coordination with transition metals (e.g., Ni²⁺, Cu²⁺). Methodologies include:

  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity in Tris-HCl buffer (pH 7.4).
  • EPR spectroscopy : Characterize paramagnetic metal complexes (’s histidino-tyrosine derivatives suggest similar applications) .

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